molecular formula C19H22N4O3S2 B2806251 N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 868972-91-2

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2806251
CAS No.: 868972-91-2
M. Wt: 418.53
InChI Key: MDDKANFPPXWXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a sulfanyl-linked acetamide moiety bearing a 4-acetylphenyl group and a cyclohexanecarboxamide side chain. Thiadiazole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-12(24)13-7-9-15(10-8-13)20-16(25)11-27-19-23-22-18(28-19)21-17(26)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDKANFPPXWXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple stepsThe final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxamide under specific reaction conditions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ primarily in substituents on the phenyl ring, the heterocyclic core, and the carboxamide side chains. Key examples include:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Structural Notes Reference
Target Compound : N-[5-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide 1,3,4-Thiadiazole 4-Acetylphenyl (electron-withdrawing), cyclohexanecarboxamide ~465.6 (calculated) Sulfanyl bridge; acetyl enhances polarity
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () 1,3,4-Thiadiazole 4-Methylphenyl (electron-donating), 4-nitrophenyl (electron-withdrawing) 453.5 Nitro group may reduce metabolic stability
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole () 1,3,4-Thiadiazole (bis-thiadiazole) Dual 4-methylphenyl groups, methylene-sulfanyl linker ~440.6 (calculated) Butterfly conformation with coplanar rings
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide () 1,3,4-Thiadiazole 4-Chlorobenzyl (lipophilic), mesityl (sterically bulky) 482.0 Chlorine enhances halogen bonding potential
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide () 1,3,4-Oxadiazole 4-Chlorobenzyl, sulfonamide ~464.0 (calculated) Oxadiazole core lacks sulfur’s polarizability

Physicochemical Properties

  • Electron Effects : The acetyl group in the target compound is less polarizing than the nitro group in ’s analog but more polar than methyl substituents (). This balance may improve solubility compared to highly lipophilic derivatives (e.g., ) .
  • Steric Effects : The cyclohexanecarboxamide group introduces conformational rigidity, contrasting with the flexible methylene linkers in and .

Crystallographic Data

  • The butterfly conformation observed in and (dihedral angle: 46.3° between thiadiazole rings) suggests similar derivatives adopt non-planar geometries to minimize steric clashes . This contrasts with oxadiazole derivatives (), which may exhibit different packing modes due to reduced sulfur content .

Research Findings

  • Bioactivity Trends : Thiadiazoles with electron-withdrawing groups (e.g., acetyl, nitro) often exhibit enhanced enzyme inhibition compared to alkyl-substituted analogs, as seen in studies of carbonic anhydrase inhibitors .
  • Heterocycle Impact : Oxadiazole derivatives () generally show lower metabolic stability than thiadiazoles due to reduced sulfur-mediated interactions with biological targets .

Biological Activity

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₂₁H₂₀N₄O₅S₂
Molecular Weight 472.5 g/mol
CAS Number 868973-34-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiadiazole ring and subsequent acylation reactions to introduce the acetylphenyl and cyclohexanecarboxamide moieties.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. For instance, a study found that derivatives of thiadiazole showed effective inhibition against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). The compound's structural components may enhance its interaction with bacterial enzymes, leading to improved efficacy against resistant strains.

  • In vitro Activity : The compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.78 mM against M. tuberculosis H37Rv, comparable to standard antibiotics like isoniazid and rifampicin .
  • Cytotoxicity : An MTT assay was used to assess cytotoxicity against HEK293T cells, yielding IC50 values that indicate a favorable protection index (PI) when compared to its antimicrobial activity .

The proposed mechanism of action involves binding to specific targets within the bacterial cell, potentially inhibiting critical pathways such as cell wall synthesis or metabolic processes. Molecular docking studies suggest that the thiadiazole moiety plays a crucial role in binding affinity to target enzymes like ketol-acid reductoisomerase (KARI) in M. tuberculosis .

Study on Antitubercular Activity

A comprehensive study synthesized a series of thiadiazole derivatives based on the structure of this compound. The results are summarized in Table 1:

CompoundMIC (mM)IC50 (HEK293T)Protection Index
5b0.7886.7110.2
5c0.7872.992.9
5e0.2087.487.4

These findings indicate that compounds based on this structure not only inhibit M. tuberculosis effectively but also maintain low toxicity towards human cells .

Q & A

Q. Table 1: Impact of Substituents on Biological Activity

Substituent (R)Activity (IC50, μM)TargetReference
4-Acetylphenyl0.45 ± 0.02CA IX
4-Methoxyphenyl1.20 ± 0.10CA IX
Adamantane0.30 ± 0.01CA XII

Q. Table 2: Solvent Effects on Reaction Yield

SolventDielectric ConstantYield (%)
DCM8.9378
THF7.5265
DMF36.782

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.